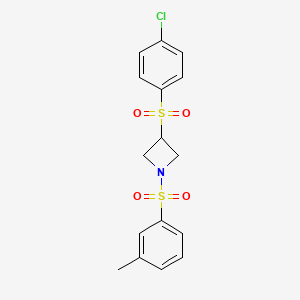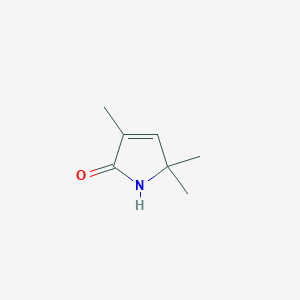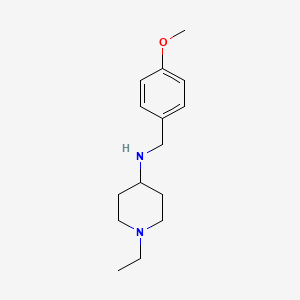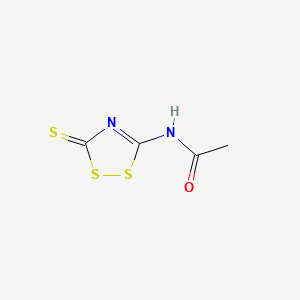![molecular formula C13H13FN4O2S B2852251 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2189500-07-8](/img/structure/B2852251.png)
3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is a synthetic organic compound that features a combination of a thiadiazole ring, a piperidine ring, and a fluoropyridine moiety
作用機序
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial properties . Therefore, it is plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. This could lead to the disruption of essential biological processes within the microbial cells, ultimately leading to their death .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds, it is likely that it interferes with essential microbial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it is likely that it leads to the death of microbial cells by disrupting essential biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine derivative.
Introduction of the Fluoropyridine Moiety: The final step involves the coupling of the intermediate with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may serve as a probe to study the interactions of thiadiazole and piperidine-containing molecules with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine may be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
類似化合物との比較
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-chloropyridin-4-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-bromopyridin-4-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-iodopyridin-4-yl)methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine may impart unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its halogen-substituted analogs.
特性
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c14-11-7-15-4-1-10(11)12(19)18-5-2-9(3-6-18)20-13-17-16-8-21-13/h1,4,7-9H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGVECZVCQJJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2852169.png)
![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)
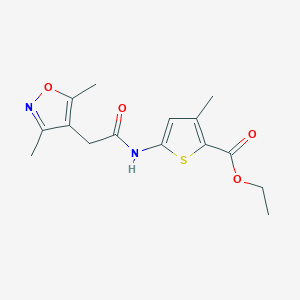
![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)
![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)
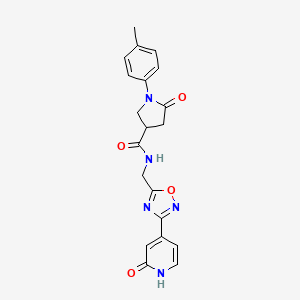
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)
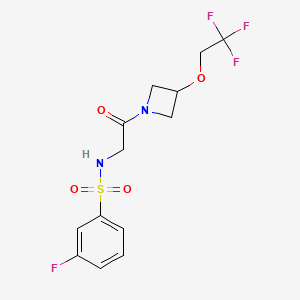
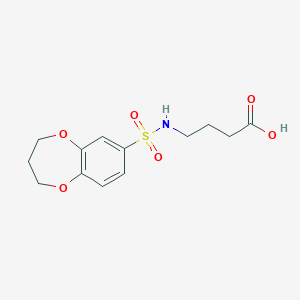
![4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2852185.png)
